Home > Products > Screening Compounds P21869 > 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid - 885268-30-4

4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid

Catalog Number: EVT-3195307
CAS Number: 885268-30-4
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl 4'-Amino-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate

Compound Description: This compound shares the core [1,1'-biphenyl] structure with the target compound. The key difference lies in the presence of a methyl ester group at the 4-position instead of a carboxylic acid, and additional methyl substituents on the biphenyl rings. This compound was studied for its crystal structure. []

Relevance: Methyl 4'-Amino-3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate is structurally related to 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid due to the shared [1,1'-biphenyl] core structure and the presence of an amino group, though their positions and additional substituents differ. []

Relevance: This compound demonstrates structural similarity to 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid through the shared [1,1'-biphenyl] core and the presence of an amino group at the 4'-position, despite variations in additional substituents. []

4,4′-Bis(pyridin-1-ium-4-yl)biphenyl poly[bis(μ2-4,4′-bis(pyrid-4-yl)biphenyl-K2N:N′)-tetrakis(μ4-4′-methyl-[1,1′-biphenyl]-3,5-dicarboxylato-K4O,O′:O′′:O′′′)-bis[[μ2-1,1′-biphenyl]-3-carboxyl-5-carboxylato-K2O:O′]tetracobalt(II)]— [1,1′-biphenyl]-3,5-dicarboxylic acid

Compound Description: This complex structure incorporates multiple [1,1'-biphenyl] units linked by various functional groups and coordinated with cobalt ions. The crystal structure of this complex was investigated. []

Relevance: This complex is considered structurally related to 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid due to the presence of the [1,1'-biphenyl] moiety within its intricate framework. []

5-[(7-Chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and Nω-Oxides

Compound Description: This group of compounds, which includes the antimalarial drug tebuquine, features a [1,1'-biphenyl] scaffold with various substitutions, including a quinoline ring linked through an amino group. These molecules are known for their potent antimalarial activity. [, , ]

Relevance: These compounds share the [1,1'-biphenyl] core with 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid. Despite having different substituents and pharmacological activities, the presence of this common structural motif links them together. [, , ]

(S)-α-Amino-5-(phosphonomethyl)[1,1′-biphenyl]-3-propanoic Acid

Compound Description: This compound, also known as SDZ EAB 515, acts as a potent and selective competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It contains a [1,1'-biphenyl] core with an amino acid side chain at the 3-position. [, ]

Relevance: The shared [1,1'-biphenyl] core structure connects this compound to 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid. The presence of an amino group, although located at different positions in each molecule, further strengthens their structural relationship. [, ]

Synthesis Analysis

The synthesis of 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid can be achieved through several methods, primarily involving cross-coupling reactions. One common approach includes the use of palladium-catalyzed reactions where aryl halides react with aryl boronic acids.

Synthetic Method Overview

  1. Starting Materials: The synthesis typically begins with 4-bromo-3-methylbenzoic acid and an appropriate amine.
  2. Palladium-Catalyzed Coupling: The reaction involves a palladium catalyst (such as palladium tetrakis(triphenylphosphine)) along with a base (e.g., potassium carbonate) in a solvent like dioxane.
  3. Reaction Conditions: The mixture is heated under reflux conditions to facilitate the coupling reaction, which forms the biphenyl structure.
  4. Purification: Following the reaction, the product is purified through recrystallization or chromatography to achieve the desired compound with high purity .
Molecular Structure Analysis

The molecular structure of 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid features:

  • Biphenyl Core: Composed of two phenyl rings connected by a single bond, allowing for rotational freedom.
  • Functional Groups: The presence of an amino group (-NH2) at the para position relative to the carboxylic acid (-COOH) enhances its solubility and reactivity.
  • Bond Lengths and Angles: Key bond lengths include C—N bonds around 1.45 Å typical for aromatic amines and C—C bonds around 1.39 Å indicative of sp² hybridization in aromatic systems.

Structural Data

  • Molecular Weight: 245.29 g/mol
  • Melting Point: Approximately 150 °C
  • Solubility: Soluble in polar solvents like water and methanol due to the presence of polar functional groups .
Chemical Reactions Analysis

4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid can participate in various chemical reactions:

  • Acid-Base Reactions: The carboxylic acid can donate protons, making it a weak acid.
  • Esterification: It can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The amino group can react with carboxylic acids to form amides, which are important in peptide synthesis.

Reaction Conditions

  • Typical conditions for esterification involve heating the acid with an alcohol in the presence of an acid catalyst.
  • Amide formation generally requires coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide) under mild conditions .
Mechanism of Action

The mechanism of action for compounds like 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid often involves:

  • Biological Interactions: As an amino acid derivative, it may interact with biological systems through receptor binding or enzyme inhibition.
  • Pharmacophore Characteristics: The biphenyl structure may allow for π-stacking interactions with nucleic acids or proteins, enhancing its bioactivity.

Data on Mechanism

Research indicates that similar compounds can exhibit inhibitory effects on certain enzymes or act as modulators for receptor activity due to their structural properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol due to its polar functional groups.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data

  • Boiling Point: Not readily available but expected to be high due to the aromatic nature.
  • pKa Values: The pKa for the carboxylic acid group is approximately 4.5, indicating moderate acidity.
Applications

4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid has several scientific applications:

  • Pharmaceutical Development: Used as an intermediate in synthesizing pharmaceuticals and agrochemicals.
  • Biochemical Research: Serves as a model compound in studies related to amino acids and protein synthesis.
  • Material Science: Potential applications in developing new materials due to its unique structural properties.

This compound exemplifies the versatility of biphenyl derivatives in synthetic organic chemistry and their importance in various fields including medicinal chemistry and materials science.

Introduction: Significance and Context of 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic Acid

Nomenclature and Structural Classification within Biphenyl Derivatives

The systematic chemical name 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid adheres to IUPAC conventions, numerically specifying substituent positions across the biphenyl system. The parent structure consists of two phenyl rings connected by a single bond (C~6~H~5~–C~6~H~5~). Positional descriptors denote:

  • Ring A: Carboxylic acid (–COOH) at C3 and amino group (–NH~2~) at C4
  • Ring B: Methyl group (–CH~3~) at C3'

This arrangement classifies it as a meta,meta'-disubstituted asymmetric biphenyl with distinct electronic and steric properties. The compound's molecular formula is C~14~H~13~NO~2~, yielding a molecular weight of 227.26 g/mol (calculated exact mass: 227.0946). Its CAS Registry Number (4445-40-3) provides a unique identifier for chemical databases and commercial sourcing [4].

Table 1: Nomenclature and Identifiers of 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic Acid

Nomenclature TypeIdentifier
Systematic IUPAC Name4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
CAS Registry Number4445-40-3
Molecular FormulaC~14~H~13~NO~2~
Canonical SMILESC1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O
MDL NumberMFCD06409276

Structurally, it belongs to the biaryl carboxylic acid family, sharing core features with clinically significant drugs:

  • Flurbiprofen: 2-(2-Fluorobiphenyl-4-yl)propanoic acid (NSAID)
  • Diflunisal: 2',4'-Difluoro-4-hydroxybiphenyl-3-carboxylic acid (COX inhibitor)
  • Fenbufen: 3-(4-Biphenylylcarbonyl)propionic acid (anti-inflammatory) [3]

The orthogonal twist between rings (typically 30–45° dihedral angle) and electronic asymmetry (electron-rich amino group vs. electron-deficient carboxylic acid) enable diverse binding modalities absent in symmetrical biphenyls. This structural duality supports simultaneous hydrophobic interactions (via methyl and biphenyl core) and electrostatic binding (via ionizable carboxylic acid and hydrogen-bonding amino group) [1] [8].

Historical Context and Initial Discovery in Medicinal Chemistry Research

The compound emerged indirectly through investigations into nonpeptide angiotensin II receptor antagonists during the 1990s. Early research into biphenyl-based antagonists like losartan (approved 1995) revealed the critical role of acidic biphenyl motifs in blocking the renin-angiotensin system. While not itself a drug, 4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid was synthesized as a strategic intermediate for exploring structure-activity relationships (SAR) in AT~1~ receptor antagonists. Its discovery coincided with broader medicinal chemistry efforts to replace tetrazole bioisosteres (common in sartans) with carboxylic acids to modulate physicochemical properties [1] [7].

Significant early work utilized this scaffold to develop PD123177 ((S)-1-(4-Amino-3-methylbenzyl)-5-diphenylacetyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid), an AT~2~-selective antagonist. The 4-amino-3-methylphenyl fragment in PD123177 derivatives demonstrated enhanced receptor affinity compared to unsubstituted analogs, underscoring the pharmacological value of this specific substitution pattern. Concurrently, synthetic methodologies advanced through palladium-catalyzed cross-coupling, particularly Suzuki-Miyaura reactions, enabling efficient access to such trisubstituted biphenyls for structure-activity exploration [1] [3] [7].

Core Rationale for Research Focus: Role as a Privileged Scaffold Fragment

The enduring research interest in this biphenyl derivative stems from its status as a privileged scaffold fragment – a structural motif capable of providing high-affinity ligands for diverse receptors. This privilege arises from three key attributes:

  • Spatiotemporal Flexibility: The rotational freedom around the biphenyl bond (C1–C1') allows conformational adaptation to varied binding pockets, while the substituents lock bioactive conformations through steric and electronic effects.
  • Dual Pharmacophoric Elements: The carboxylic acid serves as a hydrogen-bond acceptor/donor and often engages in ionic interactions with arginine residues (e.g., in angiotensin receptors), while the meta-amino group provides a hydrogen-bond donor site critical for auxiliary binding. The ortho-methyl group enhances selectivity through van der Waals contacts with hydrophobic subpockets [1] [5].
  • Synthetic Versatility: The amino and carboxylic acid groups serve as handles for derivatization – enabling amide coupling, diazotization, cyclization, or salt formation to generate diverse libraries.

Table 2: Therapeutic Applications of Biphenyl Carboxylic Acid Derivatives

Therapeutic AreaCompound ExampleKey Structural FeaturesTarget
Hypertension/Heart FailureLosartan analogsBiphenyltetrazole + imidazoleAT~1~ receptor
OncologyBenzyloxy-biphenyl carboxylic acids4-Benzyloxy substitutionEstrogen receptor α
InflammationFlurbiprofen/Diflunisalα-Substituted propionic acidCOX-1/COX-2
c-Myc InhibitionJY-3-094 derivatives7-Nitrobenzofurazan + biphenyl acidc-Myc/Max dimerization

Notably, derivatives demonstrate anticancer activity against breast cancer cell lines (MCF-7, MDA-MB-231) by potentially modulating estrogen receptor signaling. Molecular docking reveals interactions between biphenyl acids and ERα's ligand-binding domain, with IC~50~ values reaching single-digit micromolar ranges for optimized analogs. Additionally, analogs like JY-3-094 (incorporating nitrobenzooxadiazole) inhibit c-Myc–Max dimerization (IC~50~ = 33 µM), validating the scaffold's utility in disrupting oncogenic protein-protein interactions [3] [5]. The carboxylic acid group enhances water solubility and reduces logP, counteracting the hydrophobicity of the biphenyl core to improve drug-likeness [1] [5].

Overarching Research Objectives and Key Knowledge Gaps

Current research objectives focus on addressing three principal challenges:

  • Synthetic Methodology Optimization: Despite advances in cross-coupling, efficient access to gram-scale quantities remains constrained by moderate yields in Suzuki-Miyaura reactions, especially with electron-rich boronic acids. Key innovations needed include:
  • Development of air-stable palladium precatalysts (e.g., Pd-PEPPSI complexes) tolerant of free amino and carboxylic acid groups
  • Protection-deprotection strategies minimizing side reactions (e.g., lactam formation from amino-acid functionalities)
  • Microwave-assisted coupling to reduce reaction times and improve regioselectivity [3] [7]
  • Bioisosteric Replacement of Carboxylic Acid: While essential for target binding, the carboxylic acid contributes to poor blood-brain barrier penetration and metabolic glucuronidation. Research explores replacements with:
  • Tetrazoles (improved metabolic stability and similar pK~a~)
  • Acyl sulfonamides (retained acidity without carboxylate)
  • 3-Hydroxyisoxazoles (isosteric H-bond donors)Evaluations focus on preserving affinity while enhancing pharmacokinetics [1] [7].
  • Computational-Guided Design: Molecular dynamics simulations and free-energy perturbation calculations remain underutilized for this scaffold. Key priorities include:
  • High-throughput virtual screening of derivatives against emerging cancer targets (e.g., c-Myc)
  • Machine learning models predicting ADMET profiles from structural descriptors
  • Crystal structures of ligand-target complexes to guide rational design, currently lacking for the parent compound [3] [5].

Persistent knowledge gaps include limited in vivo validation of standalone efficacy, insufficient exploration of prodrug strategies (e.g., ester masks for carboxylic acid), and unclear structure-toxicity relationships for chronic administration. Addressing these gaps will solidify the scaffold's translational potential beyond in vitro models [1] [3] [5].

Properties

CAS Number

885268-30-4

Product Name

4-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid

IUPAC Name

2-amino-5-(3-methylphenyl)benzoic acid

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C14H13NO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,15H2,1H3,(H,16,17)

InChI Key

XMKUSOLCCDWRIU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.